Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Description
Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticholinesterase Activity
Methyl 5-[(diethylcarbamoyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate derivatives have been synthesized and evaluated for their anticholinesterase activity. Studies have shown that specific derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with remarkable selectivity depending on their N-substituted groups. These findings suggest potential applications in treating diseases characterized by cholinesterase dysregulation, such as Alzheimer's disease (Luo et al., 2005).
Antimicrobial Activity
Halogen and aminoalkyl derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown antimicrobial properties against a variety of Gram-positive cocci, Gram-negative rods, and yeasts. This broad-spectrum antimicrobial activity underscores the potential of these compounds in developing new antimicrobial agents (Krawiecka et al., 2012).
Synthesis and Characterization
The compound and its derivatives have been extensively studied for their synthesis and structural characterization. Such research provides a foundation for understanding the chemical properties and potential applications of these molecules in various scientific domains, including medicinal chemistry and materials science. Efforts to synthesize tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from related compounds have demonstrated significant anticholinesterase activities, indicating their relevance in neurodegenerative disease research (Luo et al., 2005).
β-Amyloid Aggregation Inhibition
Derivatives of methyl benzofuran have been identified as potent inhibitors of β-amyloid aggregation, a hallmark of Alzheimer's disease. The synthesis of these compounds and their efficacy in inhibiting β-amyloid aggregation point towards their potential application in Alzheimer's disease therapy (Choi et al., 2003).
Renewable PET Production
The compound's derivatives have been investigated in the context of renewable Polyethylene Terephthalate (PET) production. Specifically, research on the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves has highlighted the potential of methyl benzofuran derivatives in creating biobased terephthalic acid precursors, an essential component of renewable PET (Pacheco et al., 2015).
Properties
IUPAC Name |
methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-5-18(6-2)15(19)10-22-12-7-8-14-13(9-12)16(11(3)23-14)17(20)21-4/h7-9H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDQCMOENHMGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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